De-O-acetylcinobufotalin
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools can convert a drawn molecule into a 3D model for better visualization .Chemical Reactions Analysis
The analysis of chemical reactions often involves the use of electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For instance, physical characteristics can include density on a wet and dry basis, total porosity, air space, and water retention . The most important chemical characteristics in substrates include pH, electrical conductivity, and available nutrient content .Scientific Research Applications
Antitumor Activity
De-O-acetylcinobufotalin (DEBF) has been studied for its potential antitumor properties. Xu Chao, L. Dang, and Min Wei (2013) found that DEBF exhibits significant cytotoxicity towards human hepatocellular carcinoma HepG2 cells. Their research indicated that DEBF can induce apoptosis in these cancer cells via the mitochondrial pathway, suggesting its potential as an antitumor agent (Xu Chao, L. Dang, & Min Wei, 2013).
Effect on Multidrug Resistant HepG2 Cells
Research by Dong-Mei Zhang et al. (2012) focused on the efficacy of bufotalin, a compound related to De-O-acetylcinobufotalin, in treating multidrug-resistant liver cancer cells. They discovered that bufotalin could inhibit the growth of these cells by inducing cell cycle arrest and apoptosis. This study highlights the potential of De-O-acetylcinobufotalin derivatives in overcoming multidrug resistance in liver cancer (Dong-Mei Zhang et al., 2012).
Potential as an Acetylated Amino Acid in Psychiatry
While not directly studying De-O-acetylcinobufotalin, O. Dean, Frank Giorlando, and M. Berk (2011) provide insight into the therapeutic potential of acetylated amino acids like N-acetylcysteine in treating psychiatric disorders. Their research could suggest a broader scope for investigating acetylated compounds, including De-O-acetylcinobufotalin, in various medical applications (O. Dean, Frank Giorlando, & M. Berk, 2011).
Future Directions
The future of synthetic chemistry, which includes the synthesis of compounds like De-O-acetylcinobufotalin, is expected to focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .
properties
IUPAC Name |
5-[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15-,16+,18-,19+,20+,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYICJTUIXEEGK-NNWVIVGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylcinobufotalin | |
CAS RN |
4099-30-3 | |
Record name | Desacetylcinobufotalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4099-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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